(2-Methyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride

CAS No.: 1220031-62-8

Cat. No.: VC2691323

Molecular Formula: C12H23ClN2O

Molecular Weight: 246.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220031-62-8 |

|---|---|

| Molecular Formula | C12H23ClN2O |

| Molecular Weight | 246.78 g/mol |

| IUPAC Name | (2-methylpiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride |

| Standard InChI | InChI=1S/C12H22N2O.ClH/c1-10-4-2-3-9-14(10)12(15)11-5-7-13-8-6-11;/h10-11,13H,2-9H2,1H3;1H |

| Standard InChI Key | ABDLRXMZXDGAMC-UHFFFAOYSA-N |

| SMILES | CC1CCCCN1C(=O)C2CCNCC2.Cl |

| Canonical SMILES | CC1CCCCN1C(=O)C2CCNCC2.Cl |

Introduction

Chemical Identity and Basic Properties

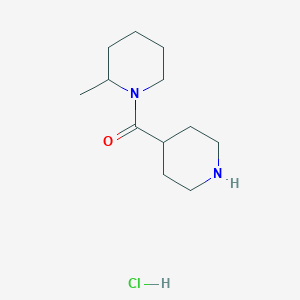

(2-Methyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride is a piperidine derivative with the Chemical Abstracts Service (CAS) registry number 1220031-62-8. This compound represents an important structural scaffold in medicinal chemistry research, particularly due to its heterocyclic piperidine components .

Identification Data

The compound is characterized by the following identification parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1220031-62-8 |

| Molecular Formula | C₁₂H₂₃ClN₂O |

| Molecular Weight | 246.78 g/mol |

| IUPAC Name | (2-methylpiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride |

| InChI | InChI=1S/C12H22N2O.ClH/c1-10-4-2-3-9-14(10)12(15)11-5-7-13-8-6-11;/h10-11,13H,2-9H2,1H3;1H |

| InChIKey | ABDLRXMZXDGAMC-UHFFFAOYSA-N |

| SMILES | CC1CCCCN1C(=O)C2CCNCC2.Cl |

The compound's structural components include a 2-methylpiperidine ring connected to a piperidin-4-yl group through a methanone (carbonyl) bridge, with hydrochloride as the counterion .

Structural Characteristics

Molecular Structure

The structure of (2-Methyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride consists of two key components: a 2-methylpiperidin-1-yl group and a piperidin-4-yl group, connected by a carbonyl linkage (methanone). The hydrochloride salt formation occurs at the secondary amine of the 4-piperidinyl group .

Stereochemistry

The compound possesses one undefined stereocenter at the 2-position of the 2-methylpiperidine ring, as indicated by the PubChem data . This stereochemical aspect is significant for potential structure-activity relationships in pharmaceutical applications.

Physicochemical Properties

The compound exhibits specific physicochemical characteristics that determine its behavior in various environments and applications:

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 246.78 g/mol | Computed by PubChem 2.1 |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11 |

| Exact Mass | 246.1498911 Da | Computed by PubChem 2.1 |

| Topological Polar Surface Area | 32.3 Ų | Computed by Cactvs 3.4.6.11 |

| Heavy Atom Count | 16 | Computed by PubChem |

| Formal Charge | 0 | Computed by PubChem |

| Complexity | 224 | Computed by Cactvs 3.4.6.11 |

| Undefined Atom Stereocenter Count | 1 | Computed by PubChem |

These properties collectively influence the compound's solubility, permeability, and interaction potential with biological systems .

Synthesis and Preparation

Synthetic Approaches

The synthesis of (2-Methyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride typically involves the reaction of 2-methylpiperidine with piperidine-4-carboxylic acid derivatives. The general synthetic route can be outlined as follows:

-

Activation of piperidine-4-carboxylic acid (isonipecotic acid) to form a reactive intermediate

-

Coupling reaction with 2-methylpiperidine to form the amide linkage

-

Acidification with hydrochloric acid to obtain the hydrochloride salt

This condensation reaction approach allows for the formation of the key amide bond that connects the two piperidine rings.

Alternative Synthetic Methods

Alternative synthetic strategies may involve:

-

Use of piperidine-4-carbonyl chloride or similar activated acid derivatives

-

Employment of coupling reagents such as carbodiimides or phosphonium-based reagents

-

Solid-phase synthesis approaches for library generation

These methodologies offer varying yields and purities depending on the specific reaction conditions employed.

Applications and Research Context

Chemical Research

(2-Methyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride serves as a valuable intermediate in organic synthesis, particularly for the development of more complex piperidine-containing compounds. The piperidine scaffold is prevalent in numerous biologically active compounds, making this derivative significant for pharmaceutical research.

| Specification | Value |

|---|---|

| Minimum Purity | 95% |

| Form | Solid |

| CAS Number | 1220031-62-8 |

| Application | Research use only |

These specifications ensure standardization for research applications .

Quality Control Parameters

Quality control for this compound typically involves:

-

HPLC analysis for purity determination

-

NMR spectroscopy for structural confirmation

-

Mass spectrometry for molecular weight verification

-

Elemental analysis for composition confirmation

These analytical approaches ensure the identity and purity of the compound for research applications .

Future Research Directions

Future investigations into (2-Methyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride could profitably explore:

-

Systematic structure-activity relationship studies with structural analogs

-

Evaluation of biological activities across various targets

-

Exploration of the compound as a building block for more complex molecules

-

Investigation of stereochemical influences on biological activity

Such research would expand understanding of this compound's potential applications in medicinal chemistry and pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume